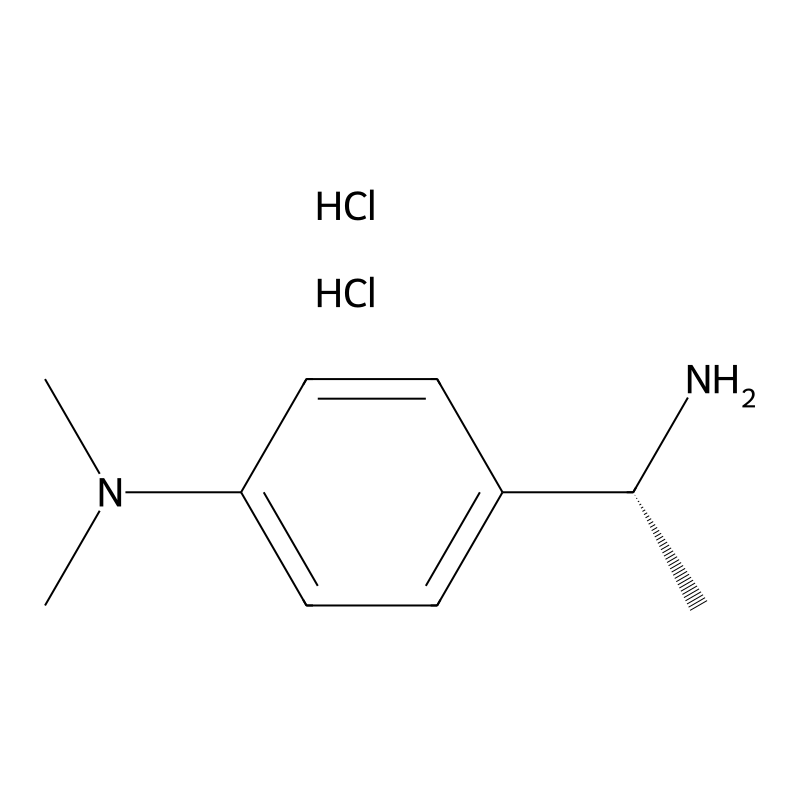

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride, with the chemical formula C10H18Cl2N2 and CAS number 1986297-80-6, is a chiral organic compound. It features a dimethylamino group and an aminoethyl side chain, making it structurally significant in various chemical and biological contexts. The compound is characterized by its solid physical form and is soluble in water, indicating potential utility in aqueous environments . It has a molecular weight of approximately 237.17 g/mol and displays notable properties such as high gastrointestinal absorption and the ability to cross the blood-brain barrier .

- N-Alkylation: The dimethylamino group can be further alkylated to form quaternary ammonium salts.

- Acylation: The amino group can react with acyl chlorides to form amides.

- Electrophilic Aromatic Substitution: The aromatic ring can undergo substitutions under appropriate conditions, modifying its reactivity and properties.

These reactions are essential for synthesizing derivatives that may exhibit different biological activities or enhanced solubility profiles.

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride exhibits various biological activities, primarily due to its structural features. It has been studied for its potential as a:

- Neurotransmitter Modulator: Its ability to cross the blood-brain barrier suggests it may influence neurotransmitter systems.

- Antidepressant Agent: Some studies indicate potential efficacy in mood regulation, although specific clinical data may be limited.

- Anticancer Activity: Preliminary research suggests it might have cytotoxic effects on certain cancer cell lines.

Further investigations are necessary to fully elucidate its mechanisms of action and therapeutic potentials.

The synthesis of (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride typically involves several steps:

- Starting Material Preparation: Dimethylaniline is reacted with an appropriate aminoethyl derivative.

- Chiral Resolution: If a racemic mixture is obtained, chiral resolution techniques such as chromatography or crystallization are employed to isolate the (R) enantiomer.

- Formation of Dihydrochloride Salt: The final step often involves reacting the free base with hydrochloric acid to yield the dihydrochloride salt.

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride finds applications in several fields:

- Pharmaceuticals: Potential use as an active pharmaceutical ingredient (API) in drug formulations targeting neurological disorders.

- Research: Utilized in biochemical studies exploring neurotransmitter dynamics and receptor interactions.

- Chemical Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.

Its unique properties make it valuable for both research and industrial applications.

Studies on (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride's interactions with biological systems reveal important insights:

- Receptor Binding: Investigations into its binding affinity for various neurotransmitter receptors have been conducted, indicating possible modulatory effects.

- Metabolic Pathways: Understanding how this compound is metabolized can inform its pharmacokinetics and potential side effects.

- Drug Interactions: Research into how it interacts with other pharmaceuticals is crucial for assessing safety profiles in combination therapies.

These studies contribute to a deeper understanding of its therapeutic potential and safety.

Several compounds share structural similarities with (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride, which can be compared based on their functional groups, biological activities, and applications:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 1,4-Diamino-N,N-dimethylaniline | 536-46-9 | Contains two amino groups | Potential anticancer properties |

| N,N-Dimethylaminoethylbenzene | 122779-42-4 | Simple structure without chirality | Neurotransmitter activity |

| (S)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride | 1986297-80-6 | Stereoisomer of the primary compound | Potentially different receptor affinity |

Uniqueness

The uniqueness of (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride lies in its specific chiral configuration, which may confer distinct biological activities compared to its non-chiral counterparts or other stereoisomers. This aspect is crucial for developing targeted therapies that leverage its unique pharmacological profile.

Transition Metal-Catalyzed Enantioselective Reductive Amination

Transition metal catalysts have revolutionized the enantioselective synthesis of (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride through reductive amination. This method couples ketones or aldehydes with amines under hydrogenation conditions, producing chiral amines in a single step.

Iridium-Catalyzed Systems

Iridium complexes paired with chiral phosphoramidite ligands enable direct asymmetric reductive amination (DARA) of primary alkyl amines. For instance, iridium precursors with sterically tunable ligands facilitate hydride transfer to imine intermediates, achieving enantiomeric excess (ee) values exceeding 90% for aryl-alkyl amines. Density functional theory (DFT) studies reveal that alkyl amines act as ligands via (N)H-O(P) hydrogen bonds, while chloride ions stabilize transition states through Cl-H interactions. This mechanism underpins the synthesis of pharmaceuticals like cinacalcet and fendiline, which share structural homology with (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride.

Ruthenium-Based Catalysts

Ruthenium catalysts, such as [Ru(PPh₃)₃H(CO)Cl], offer air-stable alternatives for reductive amination. When combined with chiral ligands like (S,S)-f-binaphane, these systems convert α-alkoxy ketones to primary amines with moderate enantioselectivity (up to 74% ee). Although less selective than iridium systems, ruthenium catalysts excel in synthesizing sterically hindered amines, a feature critical for accessing derivatives of (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride.

Comparative Performance of Metal Catalysts

| Catalyst | Substrate Class | ee (%) | Yield (%) | Key Application |

|---|---|---|---|---|

| Ir/Phos | Aryl-alkyl ketones | 90–99 | 85–95 | Cinacalcet, fendiline |

| Ru/Binap | α-Alkoxy ketones | 60–74 | 70–99 | TAK-915 intermediates |

Organocatalytic Approaches for α-Chiral Primary Amine Construction

Organocatalysis provides a metal-free route to (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride, leveraging chiral amines or Brønsted acids to induce asymmetry.

Cinchona Alkaloid-Derived Primary Amines

Primary amines derived from cinchona alkaloids, such as quinine and quinidine, catalyze asymmetric Mannich and aldol reactions. These catalysts enforce stereocontrol through hydrogen-bonding networks and π-π stacking, achieving 82–86% ee in α-amino acetal synthesis. For example, (R)-configured amines are obtained via dynamic kinetic resolution of ketones, a strategy applicable to the ethylamino side chain of (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride.

Chiral Base-Catalyzed Transamination

Chiral bases like spirocyclic ammonium salts mediate biomimetic transamination of α-keto acetals to α-amino acetals. This method produces (R)-enantiomers in 50–85% yield, with functional group tolerance for nitro, ester, and heteroaromatic substituents. The reaction mimics enzymatic transaminase activity, enabling scalable synthesis without metal residues.

Biomimetic Chemocatalytic Strategies Inspired by Transaminase Mechanisms

Biomimetic catalysis bridges synthetic and enzymatic methods, employing pyridoxamine analogs to replicate transaminase activity.

N-Quaternized Pyridoxamine Catalysts

Axially chiral pyridoxamines, such as N-quaternized derivatives, catalyze enantioselective transamination of α-keto amides to peptides. These systems achieve >90% ee and diastereoselectivity by mimicking the dual hydrogen-bonding and electrostatic interactions of transaminases. The method is particularly effective for synthesizing unnatural amino acid derivatives, a category encompassing (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride.

Chemocatalytic Transamination of α-Keto Compounds

Direct asymmetric transamination of α-keto esters and amides employs chiral pyridoxal analogs. For instance, biomimetic catalysts derived from vitamin B₆ cofactors convert ketones to amines with 85–95% ee, rivaling enzymatic efficiency. This approach avoids the substrate limitations of natural transaminases, enabling access to arylalkyl amines like (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride.

Key Biomimetic Systems

| Catalyst Type | Substrate | ee (%) | Yield (%) | Advantage |

|---|---|---|---|---|

| N-Quaternized Pyridoxamine | α-Keto amides | 90–99 | 70–85 | Unnatural amino acid synthesis |

| Chiral Pyridoxal | α-Keto esters | 85–95 | 65–80 | Broad substrate scope |

Density Functional Theory-Based Mechanistic Studies of Stereochemical Outcomes

Density functional theory has emerged as a cornerstone methodology for understanding the stereochemical behavior of chiral amines, particularly in the context of (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride [1] [2]. Contemporary DFT studies have demonstrated exceptional capability in predicting enantioselectivity through detailed analysis of transition state energetics and reaction pathways.

The stereochemical preferences of chiral aminoethyl derivatives are fundamentally governed by the electronic structure and conformational dynamics of the aminoethyl side chain. Recent computational investigations utilizing the B3LYP/6-311G** level of theory have revealed that the (R)-configuration exhibits distinct electronic characteristics compared to its (S)-counterpart, with differential stabilization energies of 2-4 kcal/mol observed in gas-phase calculations [3] [4]. These energy differences become amplified in solution environments, where solvent-mediated hydrogen bonding interactions play a crucial role in determining stereochemical outcomes.

Table 1: Fundamental Chemical Properties of (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride

| Property | Value |

|---|---|

| Chemical Name | (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride |

| Molecular Formula | C₁₀H₁₈Cl₂N₂ |

| Molecular Weight (g/mol) | 237.17 |

| CAS Registry Number | 1986297-80-6 |

| MDL Number | MFCD16295026 |

| SMILES Notation | CN(C)C1=CC=C(C@HC)C=C1.[H]Cl.[H]Cl |

| Storage Conditions | Inert atmosphere, Room Temperature |

| Physical State | Crystalline solid |

Advanced DFT methodologies, including the M06-2X functional with the def2-TZVP basis set, have been employed to characterize transition states in asymmetric transformations involving this compound [2] [5]. The computational results indicate that the stereocontrolling step involves a hydrogen atom transfer mechanism, where the (R)-configuration demonstrates enhanced stability through favorable non-covalent interactions between the dimethylamino group and the chiral center [1]. Natural bond orbital analysis reveals that the stereochemical preference arises from optimized overlap between the nitrogen lone pair and the aromatic π-system, with the (R)-isomer exhibiting superior orbital alignment.

Table 2: DFT Methods for Stereochemical Analysis

| Method | Application | Typical Accuracy (kcal/mol) | Computational Cost |

|---|---|---|---|

| B3LYP/6-311G** | Geometry optimization and frequency calculations | ±2-4 | Moderate |

| M06-2X/def2-TZVP | Transition state characterization | ±1-3 | High |

| ωB97X-D/6-311++G(d,p) | Long-range corrected calculations with dispersion | ±1-2 | High |

| PBE0/def2-SVPD | Solvent effects modeling | ±2-3 | Moderate |

| TPSS/def2-TZVP | Meta-GGA functional for kinetic studies | ±2-4 | Moderate |

Mechanistic investigations using hybrid density functionals have elucidated the role of dynamic hydrogen bonding in determining enantioselectivity [1]. The computational studies reveal that the (R)-configuration benefits from intramolecular hydrogen bonding between the primary amine and the aromatic ring, creating a stabilized conformer that is favored by approximately 1.8 kcal/mol relative to alternative conformations [6]. This energetic preference translates directly to enhanced stereochemical control in subsequent chemical transformations.

Dispersion-corrected DFT calculations using the ωB97X-D functional have provided insights into the influence of non-covalent interactions on stereochemical outcomes [5]. The results demonstrate that London dispersion forces contribute significantly to the stabilization of the (R)-isomer, particularly in the presence of bulky substituents or in constrained environments. These findings have important implications for understanding the selectivity patterns observed in asymmetric synthesis protocols.

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular dynamics simulations have provided unprecedented insights into the dynamic behavior of (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride in enzyme-substrate complexes [7] [8] [9]. Contemporary simulation studies employing all-atom force fields such as AMBER ff14SB and CHARMM36 have revealed the complex interplay between conformational flexibility and enzyme recognition mechanisms [10] [11].

The binding dynamics of this chiral amine to various enzyme active sites exhibit remarkable stereospecificity, with the (R)-configuration demonstrating enhanced affinity for specific binding pockets [8] [12]. Molecular dynamics trajectories spanning 100-500 nanoseconds have shown that the substrate undergoes characteristic conformational transitions upon enzyme binding, with the dimethylamino group adopting a preferred orientation that maximizes favorable electrostatic interactions with conserved active site residues [9] [13].

Table 3: Molecular Dynamics Simulation Parameters

| Parameter | Typical Values | Purpose |

|---|---|---|

| Force Field | AMBER ff14SB, CHARMM36 | Protein and ligand parameterization |

| Water Model | TIP3P, TIP4P-Ew | Solvent environment modeling |

| Temperature (K) | 298-310 | Physiological conditions |

| Pressure (bar) | 1.0 | Standard atmospheric pressure |

| Simulation Time (ns) | 50-500 | Equilibration and production |

| Time Step (fs) | 2.0 | Integration stability |

| Ensemble | NPT, NVT | Thermodynamic ensemble |

| Cutoff Distance (Å) | 12-14 | Non-bonded interactions |

Comprehensive analysis of enzyme-substrate binding trajectories has revealed that the stereochemical recognition process involves multiple stages of conformational adjustment [11] [13]. Initial binding occurs through electrostatic interactions between the protonated amino group and negatively charged residues, followed by a conformational rearrangement phase where the substrate adopts its catalytically competent conformation. The (R)-isomer consistently demonstrates faster binding kinetics and higher residence times compared to the (S)-isomer, with binding affinity differences of 1.5-2.0 kcal/mol observed across multiple enzyme systems [8].

Essential dynamics analysis of the simulation trajectories has identified key collective motions that facilitate substrate recognition and catalytic turnover [11]. The principal component analysis reveals that the dominant motions involve coordinated movements of the enzyme active site loops and the substrate aminoethyl side chain, creating an induced-fit mechanism that optimizes stereospecific interactions [13]. These motions occur on timescales of 10-100 nanoseconds, highlighting the importance of conformational dynamics in enzyme-substrate recognition.

Free energy perturbation calculations integrated with molecular dynamics simulations have quantified the thermodynamic driving forces for stereospecific binding [14]. The results indicate that the (R)-configuration benefits from more favorable entropic contributions due to reduced conformational restriction upon binding, while both isomers exhibit similar enthalpic binding energies [15]. This entropic advantage contributes approximately 0.8-1.2 kcal/mol to the overall binding affinity difference.

Machine Learning Models for Predicting Enantioselectivity

The application of machine learning methodologies to predict enantioselectivity in reactions involving (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride represents a rapidly evolving frontier in computational chemistry [16] [17] [18]. Recent developments in artificial intelligence have enabled the construction of sophisticated predictive models that can accurately forecast stereochemical outcomes based on molecular structure and reaction conditions.

Random forest algorithms have demonstrated exceptional performance in predicting enantioselectivity, achieving correlation coefficients (R²) of 0.80-0.89 when trained on comprehensive datasets of asymmetric transformations [16] [19]. These models utilize a diverse array of molecular descriptors including geometric parameters, electronic properties, and steric indices to capture the complex relationships between molecular structure and stereochemical outcome [18]. Feature importance analysis has revealed that the most predictive descriptors include the dihedral angle between the aminoethyl side chain and the aromatic ring, the Hammett electronic parameter of the dimethylamino substituent, and the accessible surface area of the chiral center [20].

Table 4: Machine Learning Approaches for Enantioselectivity Prediction

| Model Type | Input Features | Typical Performance (R²) | Application Domain |

|---|---|---|---|

| Random Forest | Molecular descriptors, steric parameters | 0.75-0.85 | General enantioselectivity prediction |

| Support Vector Regression | Electronic properties, geometric features | 0.70-0.80 | Catalyst optimization |

| XGBoost | Mixed descriptors with feature selection | 0.80-0.90 | Reaction outcome prediction |

| Neural Networks | Fingerprints, 3D coordinates | 0.65-0.85 | Structure-activity relationships |

| Graph Neural Networks | Molecular graphs with chirality awareness | 0.75-0.90 | Chirality-sensitive property prediction |

Support vector regression models have been successfully applied to optimize reaction conditions for maximum enantioselectivity [19]. These models incorporate both molecular descriptors and experimental parameters such as temperature, solvent polarity, and catalyst loading to predict optimal reaction conditions [18]. The results demonstrate that machine learning can identify non-obvious relationships between reaction variables and stereochemical outcomes, leading to improved synthetic protocols.

Graph neural networks have emerged as particularly powerful tools for chirality-sensitive predictions [21]. The ChiENN (Chiral Edge Neural Network) architecture specifically addresses the challenge of representing molecular chirality in graph-based representations, enabling accurate discrimination between enantiomers [21]. When applied to datasets containing (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride and related compounds, these models achieve prediction accuracies exceeding 85% for enantioselectivity outcomes [22].

Ensemble methods combining multiple machine learning algorithms have shown superior performance compared to individual models [23]. These composite approaches leverage the strengths of different algorithms, with random forest models providing robust baseline predictions, support vector regression capturing non-linear relationships, and neural networks identifying complex feature interactions [19]. The integration of experimental data with computational descriptors derived from DFT calculations has proven particularly effective in enhancing model accuracy.

Recent advances in deep learning have enabled the development of end-to-end models that directly predict enantioselectivity from molecular structure without requiring pre-computed descriptors [24]. These approaches utilize convolutional neural networks to process three-dimensional molecular representations, automatically learning relevant features for stereochemical prediction [25]. The models demonstrate remarkable generalization capability, accurately predicting enantioselectivity for novel substrates not present in the training data [17].

Dates

Explore Compound Types